molecular formula C18H11ClN4O3 B2800859 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1203119-02-1

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2800859
CAS RN: 1203119-02-1
M. Wt: 366.76
InChI Key: CQQRIJIZLOTQDG-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, an oxadiazole ring, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.

Scientific Research Applications

Synthesis and Structural Significance

1,3,4-Oxadiazole derivatives are recognized for their structural diversity and versatility in chemical synthesis. They serve as bioisosteres of carboxylic acids, carboxamides, and esters, offering widespread applications not only in medicinal chemistry but also in materials science, such as polymers and luminescence materials. The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors through multiple weak interactions, highlighting its importance in the development of new therapeutic agents with high efficacy and low toxicity (Rana, Salahuddin, & Sahu, 2020).

Pharmacological Applications

The pharmacological landscape of 1,3,4-oxadiazole derivatives is vast, with demonstrated activities across various domains:

  • Anticancer and Antitumor Properties : These compounds show promising anticancer and antitumor activities, attributed to their ability to inhibit enzymes, induce apoptosis, and affect kinases and growth factors critical in cancer progression. Their diverse mechanisms of action offer a solid foundation for developing new anticancer drugs with improved efficacy and reduced side effects (Devi et al., 2022).

  • Antimicrobial and Antitubercular Effects : The 1,3,4-oxadiazole ring is incorporated into molecules displaying significant antimicrobial and antitubercular activities. These derivatives are noted for their potential to surpass existing antibiotics' efficacy, addressing the critical challenge of antimicrobial resistance (Glomb & Świątek, 2021).

  • Antiviral Capabilities : Alongside their anticancer and antimicrobial properties, 1,3,4-oxadiazole derivatives also exhibit potent antiviral activities. Their structure-activity relationship studies provide insights into designing molecules targeting specific viral proteins or pathways, offering new avenues for antiviral therapy development (Devi et al., 2022).

Future Directions

The future directions for a compound like this could involve further synthesis to create derivatives, further testing to determine its biological activity, or investigations into its potential uses. For example, compounds with similar structures have been investigated for their potential as therapeutic agents .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3/c19-13-9-5-4-8-12(13)17-21-22-18(25-17)20-16(24)14-10-15(26-23-14)11-6-2-1-3-7-11/h1-10H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQRIJIZLOTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

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